5-Aminovaleric acid, also known as 5-aminopentanoic acid, is an organic compound with the chemical formula and a molecular weight of approximately 117.15 g/mol. It belongs to the class of delta amino acids, characterized by having both an amino group and a carboxylic acid group at the fifth carbon atom. This compound is a degradation product of lysine and cadaverine, formed through a series of metabolic reactions in various organisms, including bacteria and humans .
While all these compounds are related through metabolic pathways, 5-aminovaleric acid is unique due to its specific role as a product of lysine degradation and its biological activities, particularly its function as an antifibrinolytic agent and substrate for specific enzymes involved in amino acid metabolism .
5-Aminovaleric acid exhibits various biological activities. It is recognized as a weak inhibitor of blood clotting pathways, functioning as an antifibrinolytic agent . Additionally, it serves as an in vivo substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase, indicating its involvement in neurotransmitter metabolism . Elevated levels of this compound in biological fluids can suggest bacterial overgrowth or tissue necrosis, underscoring its potential as a biomarker in clinical settings .
Synthesis of 5-aminovaleric acid can occur through both natural and synthetic routes:
5-Aminovaleric acid has several applications across different fields:
Interaction studies involving 5-aminovaleric acid often focus on its role in biochemical pathways and its interactions with enzymes. For instance, it has been shown to interact with aminotransferases that facilitate its conversion to other metabolites . Additionally, its inhibitory effects on blood coagulation pathways have been explored to understand its potential therapeutic uses.
Several compounds share structural similarities with 5-aminovaleric acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Lysine | Essential amino acid; precursor to cadaverine | |
Cadaverine | Diamine produced during protein hydrolysis; foul-smelling | |
Piperidine | Heterocyclic amine; involved in various
Physical Description Solid
XLogP3 -2.6
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 117.078978594 g/mol
Monoisotopic Mass 117.078978594 g/mol
Heavy Atom Count 8
LogP -2.63 (LogP)
-2.63 Melting Point
157.5 °C
UNII
BUW4BFJ6SC
Related CAS
627-95-2 (hydrochloride)
Other CAS
660-88-8
Wikipedia
5-aminopentanoic acid zwitterion
Use Classification
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]
Dates
Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018
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